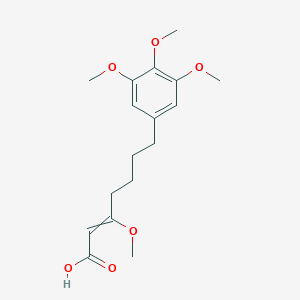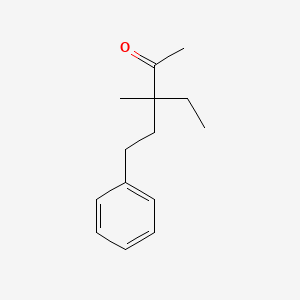![molecular formula C13H22N7O8P B14620006 8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate) CAS No. 56878-16-1](/img/structure/B14620006.png)
8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((2R,3S,4R,5R)-5-(6-Amino-8-((3-amino-2-hydroxypropyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that features a purine base attached to a sugar-phosphate backbone. This structure is reminiscent of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The presence of multiple functional groups, including amino, hydroxyl, and phosphate groups, suggests that this compound could participate in a variety of biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the construction of the purine base, followed by the attachment of the sugar moiety, and finally the addition of the phosphate group. Each step would require specific reagents and conditions:
Purine Base Synthesis: This could involve the cyclization of a suitable precursor, such as an aminoimidazole derivative.
Sugar Attachment: The sugar moiety could be introduced via a glycosylation reaction, using a protected sugar derivative and a suitable catalyst.
Phosphate Addition: The final step would involve the phosphorylation of the sugar moiety, using a phosphorylating agent like phosphorus oxychloride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and rigorous quality control measures.
化学反応の分析
Types of Reactions
Given its structure, this compound could undergo a variety of chemical reactions:
Oxidation: The hydroxyl groups could be oxidized to form ketones or aldehydes.
Reduction: The amino groups could be reduced to form primary amines.
Substitution: The amino and hydroxyl groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide could be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Nucleophiles like halides or amines could be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the amino groups could yield primary amines.
科学的研究の応用
This compound could have a wide range of applications in scientific research:
Chemistry: It could be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides suggests that it could be used in studies of DNA and RNA function.
Medicine: It could be investigated as a potential therapeutic agent, particularly if it has biological activity similar to that of nucleotides.
Industry: It could be used in the production of pharmaceuticals or other high-value chemicals.
作用機序
The mechanism of action of this compound would depend on its specific biological activity. If it acts as a nucleotide analog, it could interfere with DNA or RNA synthesis by being incorporated into the growing nucleic acid chain. This could inhibit the replication of viruses or cancer cells, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide that plays a central role in cellular energy metabolism.
Deoxyribonucleotides: The building blocks of DNA.
Ribonucleotides: The building blocks of RNA.
Uniqueness
The unique combination of functional groups in this compound could give it distinct chemical and biological properties. For example, the presence of both amino and hydroxyl groups could allow it to participate in a wider range of reactions compared to other nucleotides.
特性
CAS番号 |
56878-16-1 |
|---|---|
分子式 |
C13H22N7O8P |
分子量 |
435.33 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-amino-8-[(3-amino-2-hydroxypropyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H22N7O8P/c14-1-5(21)2-16-13-19-7-10(15)17-4-18-11(7)20(13)12-9(23)8(22)6(28-12)3-27-29(24,25)26/h4-6,8-9,12,21-23H,1-3,14H2,(H,16,19)(H2,15,17,18)(H2,24,25,26)/t5?,6-,8-,9-,12-/m1/s1 |
InChIキー |
OKPHTNUPWWPEKJ-NRJACJQQSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCC(CN)O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCC(CN)O)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)

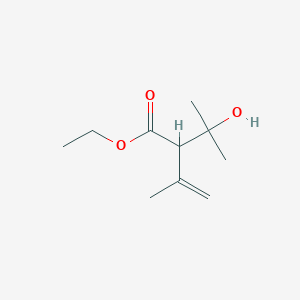
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
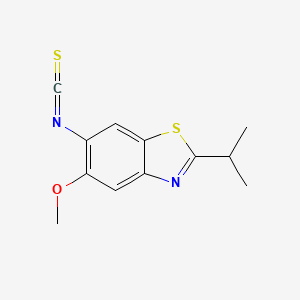
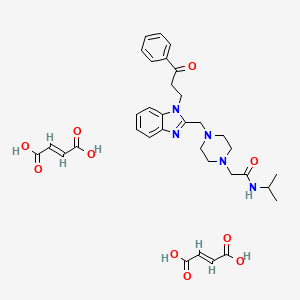
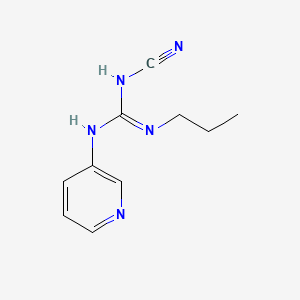

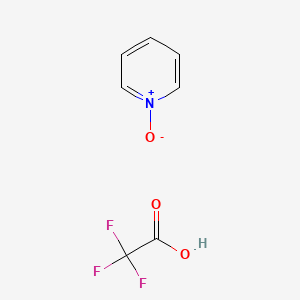
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
